REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#N)=[C:4]([Cl:11])[CH:3]=1.[OH2:12].[OH-:13].[K+]>C(O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]([OH:13])=[O:12])=[C:4]([Cl:11])[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
383 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CC#N)C=C1)Cl
|
Name
|
|
Quantity
|
908 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
549 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6812 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at an inside temperature of 75° C. for 13 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated
|
Type
|
ADDITION
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Details
|
diisopropyl ether (4500 mL) and water were added
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 25% brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual crude crystals were recrystallized from a mixed solvent of diisopropyl ether and hexane
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |